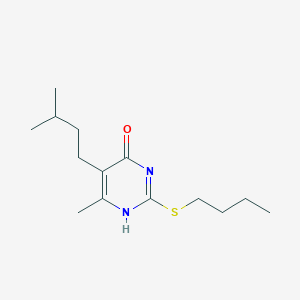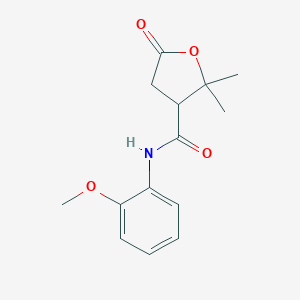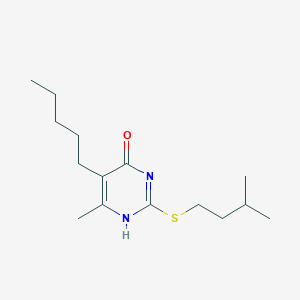![molecular formula C11H12ClN3O2S2 B215780 N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACT belongs to the class of thiadiazole derivatives and has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of ACT is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. ACT has shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, ACT has shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells. ACT has also shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
ACT has shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that ACT inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, ACT has shown to inhibit the expression of COX-2 and LOX in various cell lines. In vivo studies have shown that ACT reduces inflammation and pain in animal models of arthritis. Furthermore, ACT has shown to inhibit the growth of cancer cells in vitro and in vivo. ACT has also shown to inhibit the formation of amyloid-beta plaques in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACT has various advantages and limitations for lab experiments. One advantage is that it has shown to be a potent inhibitor of various enzymes and receptors, making it a viable compound for scientific research studies. Additionally, the synthesis of ACT has been optimized to increase yield and purity, making it a readily available compound for scientific research studies. One limitation is that the mechanism of action of ACT is not fully understood, making it difficult to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans.
Direcciones Futuras
There are various future directions for the study of ACT. One future direction is to further investigate the mechanism of action of ACT, to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans. Furthermore, ACT has shown to have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ACT involves the reaction of 5-amino-2-acetylthiophene with chloroacetic acid to form 5-acetyl-2-(chloromethyl)thiophene. This intermediate then undergoes a reaction with thiosemicarbazide to form the final product, N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. The synthesis of ACT has been optimized to increase yield and purity, making it a viable compound for scientific research studies.
Aplicaciones Científicas De Investigación
ACT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, ACT has shown promising results as an anti-inflammatory and analgesic agent. ACT has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, ACT has been studied for its potential use in the treatment of Alzheimer's disease, as it has shown to inhibit the formation of amyloid-beta plaques in vitro.
Propiedades
Nombre del producto |
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
Fórmula molecular |
C11H12ClN3O2S2 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
N-[4-acetyl-5-(5-chlorothiophen-2-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-6(16)13-10-14-15(7(2)17)11(3,19-10)8-4-5-9(12)18-8/h4-5H,1-3H3,(H,13,14,16) |
Clave InChI |
JGNDUWAOYZTXLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
SMILES canónico |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



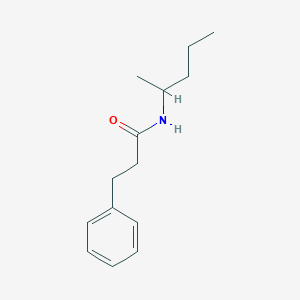
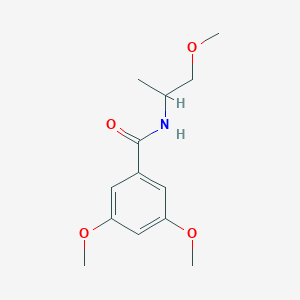
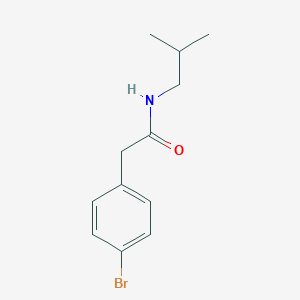
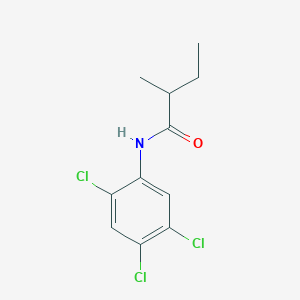
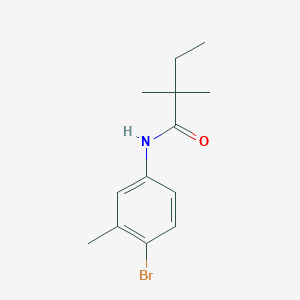
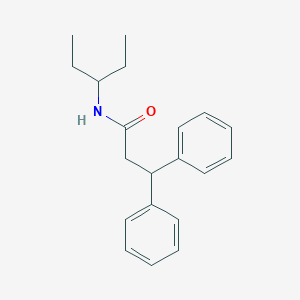
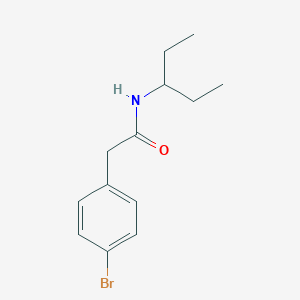
![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)
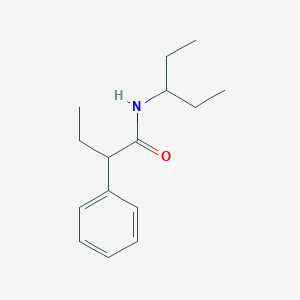
![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
